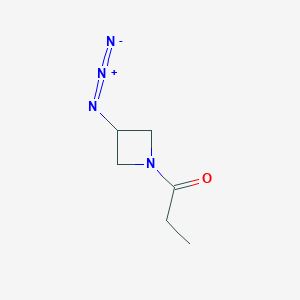
2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one
説明
2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one, commonly referred to as FMEP, is an organic compound that is used in a variety of scientific and research applications. It is a colorless, crystalline solid with a molecular weight of 195.2 g/mol and a melting point of 120-122 °C. FMEP is an important compound in the synthesis of other organic compounds and has been used to study the structure and properties of molecules in a variety of scientific disciplines.
科学的研究の応用
FMEP has been widely used in a variety of scientific research applications. It has been used as a model compound to study the structure and properties of molecules, including those involved in drug metabolism, drug transport, and drug-target interactions. It has also been used to study the effects of fluorine substitution on the properties of organic molecules. In addition, FMEP has been used to study the structure-activity relationship of organic compounds and to develop new drugs.
作用機序
The mechanism of action of FMEP is not well understood, but it is believed to interact with proteins and enzymes in a variety of ways. Specifically, it is thought to interact with the active sites of enzymes, modulating their activity. In addition, it is believed to interact with receptors, leading to changes in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMEP are not well understood. However, studies have shown that it can act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes, and can affect the metabolism of certain drugs. In addition, it has been shown to interact with certain receptors, leading to changes in signal transduction pathways.
実験室実験の利点と制限
FMEP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of conditions. In addition, it is relatively non-toxic and has a low melting point, making it easy to work with. However, FMEP also has some limitations. It is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, its low melting point can make it difficult to purify.
将来の方向性
In the future, FMEP could be used in a variety of ways. It could be used to study the structure-activity relationship of organic compounds and to develop new drugs. In addition, it could be used to study the effects of fluorine substitution on the properties of organic molecules. It could also be used to study the role of enzymes in drug metabolism and drug transport. Finally, it could be used to study the effects of drugs on signal transduction pathways.
特性
IUPAC Name |
2-amino-1-[3-(fluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c9-4-7-2-1-3-11(6-7)8(12)5-10/h7H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHHXZFTGWEBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















